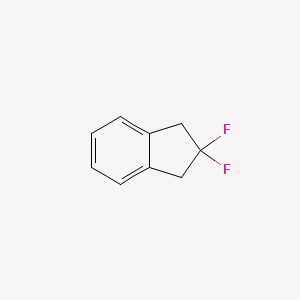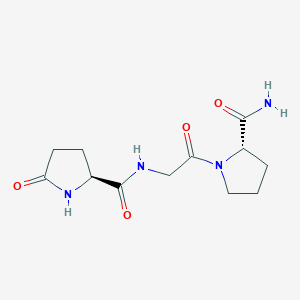
5-Oxo-L-prolylglycyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-L-prolylglycyl-L-prolinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is composed of three amino acids: 5-oxo-L-proline, glycine, and L-proline, linked together in a specific sequence. The presence of the 5-oxo group in the proline residue imparts distinct chemical and biological characteristics to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolylglycyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid (5-oxo-L-proline) to a solid resin support. Subsequent amino acids (glycine and L-proline) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for scaling up the production process while maintaining the quality of the final product.
化学反应分析
Types of Reactions
5-Oxo-L-prolylglycyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The 5-oxo group in the proline residue can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 5-oxo group to a hydroxyl group, resulting in the formation of hydroxyproline derivatives.
Substitution: The amide bonds in the peptide chain can be targeted for substitution reactions, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 5-oxo group may yield carboxylic acids, while reduction may produce hydroxyproline derivatives. Substitution reactions can result in a variety of modified peptides with different functional groups.
科学研究应用
5-Oxo-L-prolylglycyl-L-prolinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex peptides and proteins. Its unique structure allows for the study of peptide bond formation and stability.
Biology: In biological research, this compound serves as a model peptide for studying protein folding, enzyme-substrate interactions, and peptide transport mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and bioavailability make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for synthesizing other bioactive compounds.
作用机制
The mechanism of action of 5-Oxo-L-prolylglycyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate enzymes involved in peptide metabolism, affecting cellular functions such as signal transduction, protein synthesis, and degradation.
相似化合物的比较
Similar Compounds
5-Oxo-L-proline: A precursor to 5-Oxo-L-prolylglycyl-L-prolinamide, this compound is involved in glutathione metabolism and has antioxidant properties.
L-proline: An amino acid that plays a crucial role in protein synthesis and structure. It is a key component of collagen and other structural proteins.
Glycyl-L-proline: A dipeptide composed of glycine and L-proline, used in studies of peptide transport and metabolism.
Uniqueness
This compound is unique due to the presence of the 5-oxo group in the proline residue, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.
属性
CAS 编号 |
42294-01-9 |
|---|---|
分子式 |
C12H18N4O4 |
分子量 |
282.30 g/mol |
IUPAC 名称 |
(2S)-N-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c13-11(19)8-2-1-5-16(8)10(18)6-14-12(20)7-3-4-9(17)15-7/h7-8H,1-6H2,(H2,13,19)(H,14,20)(H,15,17)/t7-,8-/m0/s1 |
InChI 键 |
XKFFWWWMHGXEPW-YUMQZZPRSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCC(=O)N2)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCC(=O)N2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
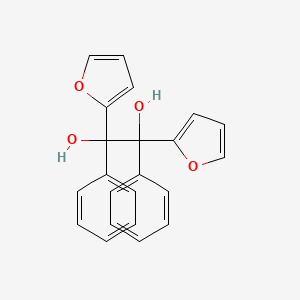
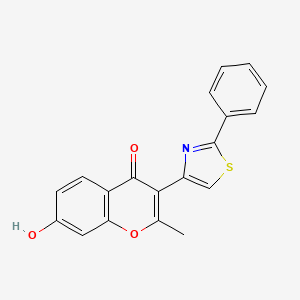

![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
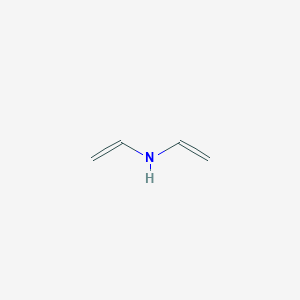


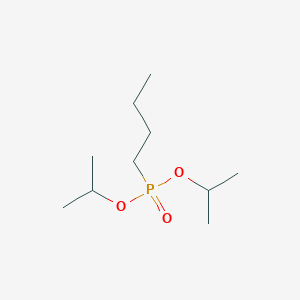

![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
